Cetirizine D8 dihydrochloride is a deuterated form of cetirizine, a widely used antihistamine primarily for treating allergic conditions such as hay fever and urticaria. The incorporation of deuterium atoms in cetirizine D8 dihydrochloride enhances its stability and provides a unique tool for pharmacokinetic studies due to the distinct isotopic signature of deuterium. This compound is classified as a selective Histamine-1 antagonist, which means it specifically targets H1 receptors to inhibit histamine's effects in the body.
Cetirizine D8 dihydrochloride is synthesized from cetirizine through deuteration, a process that replaces hydrogen atoms with deuterium. The compound falls under the category of antihistamines and is utilized in various scientific applications, including research related to drug metabolism and pharmacodynamics. Its chemical classification includes:
The synthesis of cetirizine D8 dihydrochloride involves several key steps:
Cetirizine D8 dihydrochloride has a molecular formula of and a molecular weight of approximately 469.86 g/mol. The presence of deuterium is significant in differentiating it from non-deuterated cetirizine.
Cetirizine D8 dihydrochloride can undergo various chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions used, often resulting in derivatives that retain antihistaminic activity but may have altered pharmacokinetic profiles.
Cetirizine D8 dihydrochloride acts primarily as a selective antagonist at the Histamine H1 receptors:
Cetirizine D8 dihydrochloride has several scientific applications:
Cetirizine-d8 dihydrochloride is a deuterated analog of the second-generation antihistamine cetirizine, where eight hydrogen atoms (H) are replaced by deuterium atoms (D) at specific molecular positions. The compound has the chemical formula C~21~H~19~D~8~Cl~3~N~2~O~3~ and a molecular weight of 469.86 g/mol [3] [5] [10]. The isotopic labeling occurs exclusively on the piperazine ring, with deuteration at the four methylene groups (-CH~2~- groups become -CD~2~-) adjacent to the nitrogen atoms [10]. This strategic labeling targets the metabolic soft spots while preserving the core pharmacophore responsible for H1-receptor antagonism.
The dihydrochloride salt form enhances the compound's stability and water solubility compared to the free base. The SMILES notation explicitly illustrates the deuteration pattern: ClC1=CC=C(C(N2C([2H])([2H])C([2H])([2H])N(CCOCC(O)=O)C([2H])([2H])C2([2H])[2H])C3=CC=CC=C3)C=C1.Cl.Cl [5] [10]. This precise deuteration maintains the three-dimensional spatial configuration essential for binding to the H1 receptor while altering the bond dissociation energies at critical positions vulnerable to oxidative metabolism.
Table 1: Molecular Identity of Cetirizine-d8 Dihydrochloride
Property | Specification | Source |
---|---|---|
CAS Number | 2070015-04-0 | [3] [5] |
Molecular Formula | C~21~H~19~D~8~Cl~3~N~2~O~3~ | [3] [10] |
Molecular Weight | 469.86 g/mol | [5] [10] |
Deuterium Positions | Piperazine ring (all eight positions) | [10] |
Unlabeled Cetirizine CAS | 83881-52-1 | [5] |
Structurally, cetirizine-d8 dihydrochloride is isosteric with its non-deuterated counterpart (C~21~H~27~Cl~3~N~2~O~3~), sharing identical bond connectivity and stereochemical configuration [1] [9]. Both compounds exist as racemic mixtures, with pharmacological activity primarily residing in the (R)-enantiomer [5] [10]. The molecular weight difference of approximately 8 Da (461.8 g/mol vs. 469.9 g/mol) provides a distinct mass spectrometry signature essential for analytical differentiation [10].
Despite structural similarities, subtle physicochemical differences emerge due to deuterium's higher atomic mass. Deuterium forms stronger carbon-deuterium (C-D) bonds (approximately 1-5 kcal/mol stronger) than carbon-hydrogen (C-H) bonds [2] [10]. This bond strength difference minimally affects lipophilicity, with calculated log P values remaining comparable (approximately 2.5 for both forms) [9]. However, vibrational spectroscopy reveals distinct signatures: C-D stretching vibrations appear at 2000-2300 cm⁻¹ in infrared spectra, contrasting with C-H stretches at 2800-3000 cm⁻¹ [5]. These spectral differences facilitate analytical characterization without altering receptor binding kinetics, as confirmed by similar H1 receptor binding affinities (K~i~ ≈ 10 nM for both forms) [10].
Table 2: Structural and Physicochemical Comparison
Property | Cetirizine-d8 Dihydrochloride | Non-Deuterated Cetirizine |
---|---|---|
Molecular Formula | C~21~H~19~D~8~Cl~3~N~2~O~3~ | C~21~H~27~Cl~3~N~2~O~3~ |
Molecular Weight | 469.86 g/mol | 461.81 g/mol |
log P (estimated) | ~2.5 | ~2.5 |
H1 Receptor K~i~ | ~10 nM | ~10 nM |
C-X Bond Strength* | ~465 kJ/mol (C-D) | ~413 kJ/mol (C-H) |
*X = Hydrogen/Deuterium |
X-ray diffraction (XRD) studies reveal that cetirizine dihydrochloride salts exhibit complex polymorphism. While specific XRD data for the deuterated form remains limited in public literature, the non-deuterated dihydrochloride salt demonstrates distinct crystalline forms. Form-I dextrorotatory dihydrochloride salt displays characteristic peaks at 2θ angles including 7.05±0.09, 7.96±0.09, 14.35±0.09, 18.59±0.09, 24.33±0.09, and 30.57±0.09 [4]. The dihydrochloride salt's crystalline structure facilitates protonation at both piperazine nitrogen atoms, enhancing water solubility through ionic interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence of successful deuteration. In cetirizine-d8 dihydrochloride, proton NMR shows complete disappearance of signals between 2.5-3.5 ppm corresponding to the piperazine ring's methylene protons [5] [10]. Carbon-13 NMR further confirms deuteration through attenuated signals (carbon-deuterium coupling) and isotopic shifts. Fourier-transform infrared (FTIR) spectroscopy complements crystallographic data by identifying functional group vibrations: the carboxylic acid C=O stretch appears at ~1720 cm⁻¹, aromatic C=C stretches at 1480-1600 cm⁻¹, and N-H stretches at 2500-3000 cm⁻¹ (broad, indicative of amine salt formation) [8]. These techniques collectively authenticate the compound's structural integrity and deuteration efficiency (>95% deuterated forms) [10].
Table 3: Key XRD Peaks for Cetirizine Dihydrochloride Polymorphs
Form-I Dextrorotatory (2θ ±0.09°) | Form-I Levorotatory (2θ ±0.09°) |
---|---|
7.05 | 7.10 |
7.96 | 8.02 |
14.35 | 14.41 |
18.59 | 18.65 |
24.33 | 24.40 |
30.57 | 30.65 |
Based on patent data for non-deuterated forms [4]
Deuterium incorporation at the piperazine ring significantly alters cetirizine's metabolic profile by leveraging the kinetic isotope effect (KIE). This phenomenon slows enzymatic oxidation rates, particularly cytochrome P450 (CYP)-mediated N-dealkylation and carbon oxidation—the primary metabolic pathways for cetirizine [2] [10]. Deuterium's greater atomic mass increases the activation energy required for C-H bond cleavage during rate-limiting hydrogen abstraction steps in oxidative reactions.
The KIE magnitude varies but typically ranges between 2-7 for CYP-mediated reactions, potentially extending the elimination half-life [10]. Crucially, cetirizine-d8 maintains identical receptor affinity and distribution patterns as non-deuterated cetirizine since deuteration doesn't alter steric or electronic properties beyond bond strength [2]. This strategic deuteration specifically targets metabolic soft spots without compromising pharmacological activity, making it an invaluable internal standard for mass spectrometry-based quantification of cetirizine and its enantiomers in biological matrices [10]. Furthermore, deuterated analogs may reduce the generation of reactive metabolites responsible for idiosyncratic drug reactions, though this application remains primarily investigational for cetirizine-d8.
Table 4: Impact of Deuterium on Metabolic Pathways
Metabolic Process | Effect of Deuterium | Consequence |
---|---|---|
N-Dealkylation | Reduced rate (KIE 2-7) | Extended half-life |
Piperazine ring oxidation | Attenuated oxidative deamination | Lower reactive metabolite formation |
Glucuronidation | Minimal effect | Unchanged excretion kinetics |
Renal excretion | Unaffected | Similar clearance pathway utilization |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: